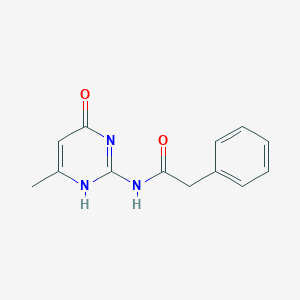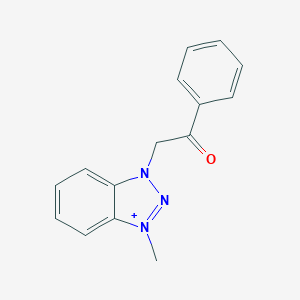
2-(3-Methylbenzotriazol-3-ium-1-yl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbenzotriazol-3-ium-1-yl)-1-phenylethanone, also known as Methylene Blue (MB), is a synthetic dye that has been widely used in various scientific research fields. MB has a unique chemical structure that makes it a versatile tool for a wide range of applications.
Mécanisme D'action
The mechanism of action of MB is complex and depends on the specific application. In general, MB acts as an electron acceptor and can undergo reversible oxidation-reduction reactions. MB can also intercalate with DNA and inhibit DNA synthesis. In addition, MB can bind to proteins and alter their conformation and function.
Biochemical and Physiological Effects:
MB has been shown to have various biochemical and physiological effects. MB can increase mitochondrial respiration and ATP synthesis, which can improve cellular energy metabolism. MB can also inhibit the activity of nitric oxide synthase (NOS) and reduce the production of nitric oxide (NO), which can have anti-inflammatory effects. MB has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MB has several advantages for lab experiments, including its low cost, high stability, and easy availability. MB is also relatively non-toxic and can be used at high concentrations without causing significant harm to cells or tissues. However, MB has some limitations, including its non-specific binding to proteins and other biomolecules, which can interfere with some assays. MB can also be phototoxic and can generate ROS and RNS when exposed to light.
Orientations Futures
There are several future directions for MB research. One direction is to explore the potential therapeutic applications of MB in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to develop new MB derivatives with improved properties, such as higher selectivity and lower toxicity. Finally, the development of new methods for MB delivery and targeting could improve the efficacy and specificity of MB-based therapies.
Conclusion:
In conclusion, MB is a versatile tool for scientific research with various applications in biochemistry, neuroscience, and pharmacology. MB has unique chemical properties that make it a valuable tool for studying oxidative stress, energy metabolism, and protein function. MB has several advantages for lab experiments, but also has some limitations that need to be considered. Future research on MB could lead to new therapeutic applications and improved methods for MB delivery and targeting.
Méthodes De Synthèse
MB can be synthesized through various methods, but the most common method is the reduction of N,N,N',N'-tetramethyl-para-phenylenediamine (TMPD) with sodium dithionite in the presence of a base. The reaction produces a mixture of MB and its reduced form, leucomethylene blue (LMB), which can be separated by chromatography.
Applications De Recherche Scientifique
MB has been used in various scientific research fields, including biochemistry, neuroscience, and pharmacology. MB has been shown to have antioxidant properties and can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). MB has also been used as a redox indicator in biochemical assays, as well as a photosensitizer in photodynamic therapy.
Propriétés
Formule moléculaire |
C15H14N3O+ |
|---|---|
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
2-(3-methylbenzotriazol-3-ium-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C15H14N3O/c1-17-13-9-5-6-10-14(13)18(16-17)11-15(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3/q+1 |
Clé InChI |
ISIIFXQESMMKEH-UHFFFAOYSA-N |
SMILES |
C[N+]1=NN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |
SMILES canonique |
C[N+]1=NN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)

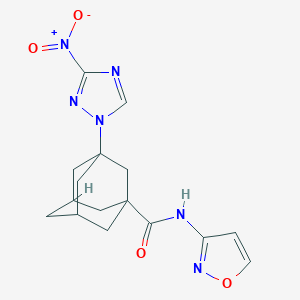
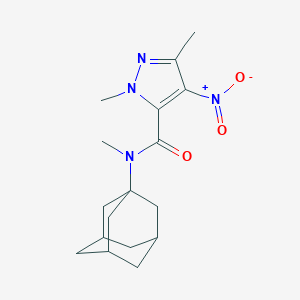
![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
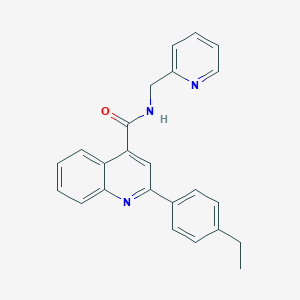
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
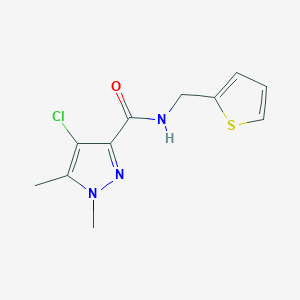
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)
